1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are widely used in the medical field for their ability to manage cardiovascular conditions by blocking the action of certain natural chemicals in the body, such as epinephrine, on the heart and blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, the compound reduces heart rate and blood pressure, making it effective in managing conditions such as hypertension and arrhythmias.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta-blocker used for similar therapeutic purposes.
Metoprolol: Known for its cardioselective properties.
Uniqueness: 1-[(2,6-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dichlorophenyl group contributes to its potency and selectivity in blocking beta-adrenergic receptors.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-12(14)4-3-5-13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIWYAAXGZOYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=C(C=CC=C1Cl)Cl)CC(C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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